molecular formula C17H16N4O6S B2679523 2,2-Dimethyl-5-(((4-((pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)-1,3-dioxane-4,6-dione CAS No. 497060-33-0

2,2-Dimethyl-5-(((4-((pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)-1,3-dioxane-4,6-dione

Cat. No.: B2679523
CAS No.: 497060-33-0
M. Wt: 404.4
InChI Key: ATMDGOOPEVITFM-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-(((4-((pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)-1,3-dioxane-4,6-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dioxane ring, a sulfonyl group, and a pyrimidinylamino moiety, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-(((4-((pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)-1,3-dioxane-4,6-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Dioxane Ring: The dioxane ring is synthesized through a cyclization reaction involving appropriate diols and carbonyl compounds under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.

    Attachment of the Pyrimidinylamino Moiety: This step involves nucleophilic substitution reactions where the pyrimidinylamine is reacted with a suitable halogenated precursor.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. These reactors allow precise control over reaction conditions such as temperature, pressure, and reagent concentration, which is crucial for complex multi-step syntheses.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dioxane ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to sulfide or thiol derivatives.

    Substitution: The aromatic ring and the pyrimidinylamino moiety can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Halogenated reagents and strong bases or acids are typically employed for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxane-4,6-dione derivatives, while reduction could produce sulfide analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or activators. The sulfonyl and pyrimidinylamino groups are particularly interesting for their interactions with biological macromolecules.

Medicine

Pharmaceutical research investigates this compound for its potential therapeutic properties. It may serve as a lead compound for developing drugs targeting specific enzymes or receptors involved in diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and specialty chemicals, due to its reactive functional groups.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-5-(((4-((pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)-1,3-dioxane-4,6-dione exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, while the pyrimidinylamino moiety can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-5-(((4-((pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)-1,3-dioxane-4,6-dione: This compound is unique due to its specific combination of functional groups.

    2,2-Dimethyl-1,3-dioxane-4,6-dione: Lacks the sulfonyl and pyrimidinylamino groups, making it less reactive in certain biological contexts.

    4-((Pyrimidin-2-ylamino)sulfonyl)benzene: Contains the sulfonyl and pyrimidinylamino groups but lacks the dioxane ring, affecting its overall reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its combination of a dioxane ring with sulfonyl and pyrimidinylamino groups

Properties

IUPAC Name

4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]-N-pyrimidin-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O6S/c1-17(2)26-14(22)13(15(23)27-17)10-20-11-4-6-12(7-5-11)28(24,25)21-16-18-8-3-9-19-16/h3-10,20H,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMDGOOPEVITFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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